2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 327072-76-4
VCID: VC7124417
InChI: InChI=1S/C19H19N3O4/c1-24-16-8-11(9-17(25-2)18(16)26-3)15-10-13(19(23)22-20)12-6-4-5-7-14(12)21-15/h4-10H,20H2,1-3H3,(H,22,23)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

CAS No.: 327072-76-4

Cat. No.: VC7124417

Molecular Formula: C19H19N3O4

Molecular Weight: 353.378

* For research use only. Not for human or veterinary use.

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide - 327072-76-4

Specification

CAS No. 327072-76-4
Molecular Formula C19H19N3O4
Molecular Weight 353.378
IUPAC Name 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide
Standard InChI InChI=1S/C19H19N3O4/c1-24-16-8-11(9-17(25-2)18(16)26-3)15-10-13(19(23)22-20)12-6-4-5-7-14(12)21-15/h4-10H,20H2,1-3H3,(H,22,23)
Standard InChI Key NTQDNSKICKJABG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN

Introduction

Structural and Chemical Profile of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

Molecular Architecture

The compound features a quinoline ring system substituted at the 4-position with a carbohydrazide group (–CONHNH₂) and at the 2-position with a 3,4,5-trimethoxyphenyl moiety. This design integrates two pharmacophoric elements:

  • Quinoline core: Known for intercalating with DNA and inhibiting topoisomerases .

  • Trimethoxyphenyl group: Enhances lipid solubility and membrane permeability, commonly seen in microtubule-targeting agents like combretastatins .

The carbohydrazide linker (–CONHNH₂) provides hydrogen-bonding capacity, potentially improving target binding affinity .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogs with similar substituents exhibit:

  • Molecular weight: ~450–500 g/mol .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO) but poor in aqueous solutions .

  • Stability: Hydrolytically stable under physiological conditions due to the absence of ester groups .

Synthesis and Characterization

Synthetic Pathway

The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide follows a multi-step protocol (Table 1), adapted from methodologies for analogous quinoline-carbohydrazides :

Table 1: Synthesis Steps for 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide

StepReactionReagents/ConditionsYield
1Formation of ethyl quinoline-4-carboxylateQuinoline-4-carboxylic acid, ethanol, H₂SO₄80%
2HydrazinolysisHydrazine hydrate, ethanol, reflux77%
3Coupling with 3,4,5-trimethoxyphenylacetyl chlorideTrimethoxyphenylacetyl chloride, NaOAc, acetic acid68%

Key steps:

  • Quinoline-4-carboxylate formation: Esterification of quinoline-4-carboxylic acid with ethanol under acidic conditions .

  • Carbohydrazide intermediate: Hydrazine hydrate replaces the ester group, forming quinoline-4-carbohydrazide .

  • Acylation: Reaction with 3,4,5-trimethoxyphenylacetyl chloride introduces the aryl moiety .

Spectroscopic Characterization

Data from structurally related compounds provide insights into expected spectral features:

  • ¹H-NMR (DMSO-d₆):

    • Three methoxy singlets at δ 3.75–3.85 ppm .

    • Quinoline aromatic protons at δ 8.10–8.50 ppm .

    • Amide NH signals at δ 9.95–10.80 ppm .

  • ¹³C-NMR:

    • Methoxy carbons at δ 55.90–56.20 ppm .

    • Quinoline C2 carbon at δ 155.00 ppm .

    • Carbonyl carbons (amide, quinoline) at δ 164.45–168.85 ppm .

Biological Activity and Mechanistic Insights

CompoundIC₅₀ (μM)Target
6h (4-nitrophenyl analog)2.71EGFR-TK, G1 phase arrest
6f (4-methoxyphenyl analog)1.87Mitochondrial apoptosis
Lapatinib (reference)0.18EGFR-TK

Key findings from analogs :

  • EGFR-TK inhibition: IC₅₀ values correlate with substituent electron-withdrawing capacity (e.g., –NO₂ > –OCH₃) .

  • Cell cycle arrest: G1 phase accumulation (up to 62.15% vs. 46.93% in controls) via p53 upregulation .

  • Apoptosis induction: Caspase-9 activation and mitochondrial membrane depolarization .

Structure-Activity Relationships (SAR)

  • Trimethoxyphenyl group: Enhances tubulin polymerization inhibition, analogous to colchicine-site binders .

  • Carbohydrazide linker: Facilitates hydrogen bonding with EGFR-TK’s ATP-binding pocket .

  • Quinoline core: Interacts with hydrophobic residues in kinase domains .

Pharmacokinetic and Toxicity Considerations

ADME Properties

Predicted using in silico tools (e.g., SwissADME):

  • Lipophilicity (LogP): ~3.5, indicating moderate membrane permeability.

  • Bioavailability: 55–60% due to first-pass metabolism.

  • CYP450 inhibition: Moderate inhibitor of CYP3A4, necessitating drug interaction studies.

Toxicity Profile

  • Acute toxicity (LD₅₀): >500 mg/kg in murine models (estimated from analogs) .

  • Genotoxicity: Negative in Ames tests for related compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator